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Abstract

BMS-599626, also known as AC480, is a potent and selective, orally bioavailable small
molecule inhibitor of the human epidermal growth factor receptor (HER) family of tyrosine
kinases, with particular activity against HER1 (EGFR) and HER2. Developed by Bristol Myers
Squibb, BMS-599626 emerged from a focused discovery program aimed at identifying dual
HER1/HER2 inhibitors for the treatment of solid tumors. This technical guide provides a
comprehensive overview of the discovery, development, and preclinical and clinical evaluation
of BMS-599626 hydrochloride. It details the compound's mechanism of action, key
guantitative data from various studies, and the experimental protocols utilized in its evaluation.
Despite promising preclinical and early clinical results, the development of BMS-599626 was
ultimately discontinued. This document serves as a valuable resource for researchers in the
field of oncology drug discovery and development.

Discovery History

The discovery of BMS-599626 was the result of a structure-activity relationship (SAR) study of
a series of 4-[1H-indazol-5-ylamino]pyrrolo[2,1-f][1][2][3]triazine-6-carbamates.[2] The goal of
this medicinal chemistry effort was to identify a dual inhibitor of HER1 and HER2 with excellent
biochemical potency and kinase selectivity. Through systematic modifications of the lead
compound, researchers at Bristol Myers Squibb successfully identified BMS-599626
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(compound 13 in the original publication) as a clinical candidate with a favorable
pharmacokinetic profile and robust in vivo activity in HER1 and HER2-driven tumor models.

While a detailed, step-by-step synthesis is not publicly available, the core structure consists of
a pyrrolotriazine scaffold linked to a substituted indazole and a carbamate side chain.

Development History

BMS-599626 entered preclinical development, demonstrating significant antitumor activity in a
range of cell line and patient-derived xenograft models. Based on these promising preclinical
findings, the compound advanced into Phase | clinical trials for the treatment of patients with
advanced solid malignancies expressing HER1 or HER2.

A Phase |, open-label, dose-escalation trial (NCT00207012) was initiated in May 2004 to
evaluate the safety, tolerability, and recommended dose of orally administered BMS-599626.
The trial enrolled 45 patients with advanced solid tumors. The maximum tolerated dose (MTD)
was determined to be 600 mg/day. Dose-limiting toxicities observed at 660 mg/day included
grade 3 elevation of hepatic transaminases and QTc interval prolongation. The most common
drug-related adverse events were diarrhea, anorexia, asthenia, and skin rash. In this study,
eleven patients experienced stable disease for four months or longer.

Another Phase I trial (NCT00979173) was initiated in November 2009 to investigate BMS-
599626 in combination with other agents for the treatment of glioma.

Despite showing a manageable safety profile and evidence of target engagement and disease
stabilization in the Phase | setting, the development of BMS-599626 was ultimately
discontinued. The specific reasons for the termination of its development are not explicitly
detailed in publicly available resources.

Mechanism of Action

BMS-599626 is a selective inhibitor of the HER family of receptor tyrosine kinases, with high
affinity for HER1 (EGFR) and HERZ2. It acts as an ATP-competitive inhibitor for HER1 and an
ATP-noncompetitive inhibitor for HER2. By binding to the kinase domain of these receptors,
BMS-599626 blocks their autophosphorylation and subsequent activation of downstream
signaling pathways critical for tumor cell proliferation, survival, and metastasis.
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The primary signaling cascades inhibited by BMS-599626 include the Ras/Raf/MEK/ERK
(MAPK) pathway and the PI3K/Akt/mTOR pathway. Inhibition of these pathways leads to cell
cycle arrest and apoptosis in cancer cells that are dependent on HER1 and/or HER2 signaling.

Furthermore, preclinical studies have shown that BMS-599626 can enhance the radiosensitivity
of cancer cells by promoting G1 cell cycle arrest and inhibiting DNA repair mechanisms.

A secondary, and perhaps serendipitous, mechanism of action was also identified. BMS-
599626 was found to be a potent inhibitor of the ATP-binding cassette (ABC) transporter
ABCG2, which is a key contributor to multidrug resistance in cancer. By inhibiting ABCG2,
BMS-599626 can increase the intracellular concentration and efficacy of co-administered
chemotherapeutic agents that are substrates of this transporter.

Data Presentation
Biochemical and Cellular Potency
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In Vitro Antiproliferative Activity
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Cell Line Cancer Type HER1/HER2 Status  I1C50 (uM)
Sal2 Murine Salivary Gland  HERZ2 Overexpression  0.24
BT474 Human Breast HER2 Amplified 0.31
N87 Human Gastric HER2 Amplified 0.45
KPL-4 Human Breast HER2 Amplified 0.38
HCC1954 Human Breast HER2 Amplified 0.34
GEO Human Colon HER1 Overexpression  0.90
PC9 Human Lung HER1 Mutant 0.34

Preclinical Pharmacokinetics

Detailed preclinical pharmacokinetic data for BMS-599626 in rats and dogs is not extensively
published. However, the discovery publication notes a favorable pharmacokinetic profile which
supported its selection as a clinical candidate. Generally, for orally administered small molecule
kinase inhibitors, key parameters such as Cmax (maximum concentration), Tmax (time to
maximum concentration), AUC (area under the curve), and oral bioavailability are determined in
these species to predict human pharmacokinetics.

linical P| kinetics (P! |

Parameter Observation
Cmax Increased with dose
Exposure (AUC) Increased with dose

Experimental Protocols
In Vitro Kinase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of BMS-599626 against HER family
kinases.

Methodology:
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e Recombinant HER1, HER2, and HER4 cytoplasmic domains were expressed in and purified
from Sf9 insect cells.

e Kinase reactions were performed in a final volume of 50 pL containing 10 ng of purified
enzyme, 1.5 uM poly(Glu/Tyr) (4:1) substrate, 1 uM ATP, 0.15 uCi [y-33P]JATP, 50 mM Tris-
HCI (pH 7.7), 2 mM DTT, 0.1 mg/mL bovine serum albumin, and 10 mM MnCI2.

o BMS-599626 was added at various concentrations.
e Reactions were incubated for 1 hour at 27°C.

» Reactions were terminated by the addition of 10 pL of a stop buffer containing 2.5 mg/mL
bovine serum albumin and 0.3 M EDTA.

e 108 pL of a mixture of 3.5 mM ATP and 5% trichloroacetic acid was added to precipitate
acid-insoluble proteins.

e Precipitated proteins were collected on GF/C Unifilter plates.
 Incorporation of radioactive phosphate was quantified by liquid scintillation counting.

e |C50 values were determined by nonlinear regression analysis.

Cell Proliferation Assay

Objective: To assess the antiproliferative effect of BMS-599626 on various cancer cell lines.
Methodology:

e Cancer cell lines were maintained in RPMI 1640 medium supplemented with 10% fetal
bovine serum, 100 units/mL penicillin, and 100 pg/mL streptomycin.

o Cells were seeded at a density of 1,000 cells per well in 96-well plates and allowed to adhere
for 24 hours.

e BMS-599626 was serially diluted in culture medium and added to the wells. The final DMSO
concentration was kept at < 1%.
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Cells were incubated with the compound for 72 hours.

Cell viability was determined using the CellTiter96 kit, which measures the conversion of 3-
(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

For some cell lines, a [3H]thymidine incorporation assay was used to measure proliferation.

IC50 values were calculated from the dose-response curves.

In Vivo Tumor Xenograft Studies

Objective: To evaluate the in vivo antitumor efficacy of BMS-599626.

Methodology:

Human tumor cell lines (e.g., GEO, KPL-4, N87, BT474, A549) were subcutaneously
implanted into the flank of athymic nude mice.

e Once tumors reached a palpable size, mice were randomized into vehicle control and
treatment groups.

 BMS-599626 was administered orally, once daily, at doses ranging from 60 to 240 mg/kg for
a specified duration (e.g., 14 days).

e Tumor volume was measured regularly (e.g., twice weekly) using calipers.
« Animal body weight and general health were monitored throughout the study.

o At the end of the study, tumors were excised and weighed, and may have been used for
further pharmacodynamic analysis (e.g., Western blotting for target modulation).

Visualizations
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Caption: Simplified HER1/HERZ2 signaling pathway and the inhibitory action of BMS-599626.
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Caption: Development workflow of BMS-599626 from in vitro studies to clinical trials.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 11/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611975?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

